1,3-Difluoro-2-iodo-4-nitrobenzene
CAS No.: 1145881-54-4
Cat. No.: VC2848833
Molecular Formula: C6H2F2INO2
Molecular Weight: 284.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1145881-54-4 |
---|---|
Molecular Formula | C6H2F2INO2 |
Molecular Weight | 284.99 g/mol |
IUPAC Name | 1,3-difluoro-2-iodo-4-nitrobenzene |
Standard InChI | InChI=1S/C6H2F2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H |
Standard InChI Key | ZYLPUHQHTBTCBM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])F)I)F |
Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])F)I)F |
Introduction
Chemical Properties and Structure
1,3-Difluoro-2-iodo-4-nitrobenzene is a crystalline solid with a defined molecular structure characterized by a benzene ring bearing four substituents: two fluorine atoms at positions 1 and 3, an iodine atom at position 2, and a nitro group at position 4. This arrangement of electron-withdrawing groups creates a unique electronic distribution that influences its reactivity and applications in organic synthesis.
Physical and Chemical Characteristics
The compound has a molecular formula of C₆H₂F₂INO₂ with a molecular weight of 284.988 g/mol . Its structure features a benzene core with strategically positioned functional groups that create distinct reactivity patterns. The compound is identifiable through several chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 1,3-Difluoro-2-iodo-4-nitrobenzene
Parameter | Value |
---|---|
CAS Number | 1145881-54-4 |
Molecular Formula | C₆H₂F₂INO₂ |
Molecular Weight | 284.988 g/mol |
InChI | InChI=1S/C6H2F2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H |
InChI Key | ZYLPUHQHTBTCBM-UHFFFAOYSA-N |
SMILES | [O-]N+c1ccc(F)c(I)c1F |
Systematic Name | 1,3-difluoro-2-iodo-4-nitrobenzene |
The presence of the nitro group, a strong electron-withdrawing substituent, alongside the halogens creates a highly polarized molecule with electrophilic character. This electronic distribution is crucial for understanding the compound's reactivity patterns in various chemical transformations.
Synthesis Methods
The synthesis of 1,3-Difluoro-2-iodo-4-nitrobenzene typically involves nitration of 1,3-difluoro-2-iodobenzene under controlled conditions. The documented synthetic approach utilizes sulfuric acid as the reaction medium and potassium nitrate as the nitrating agent, with careful temperature control being essential for optimal yields and selectivity.
Nitration Procedure
The documented synthesis begins with 1,3-difluoro-2-iodobenzene as the starting material . The procedure involves the following key steps:
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Addition of 1,3-difluoro-2-iodobenzene (125 g) to sulfuric acid (500 mL) at 0°C
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Addition of potassium nitrate (79 g) at 0°C
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Stirring at 0°C for 30 minutes followed by stirring at 15°C for 3.5 hours
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Pouring the reaction mixture into ice water (1 L) at 0°C
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Basification with saturated aqueous sodium hydroxide solution to pH 9
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Filtration and extraction with dichloromethane
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Washing the organic layer with brine, drying over sodium sulfate, and concentration
This procedure has been reported to yield 410 g of the target compound when conducted on a large scale, indicating its suitability for industrial applications .
Reaction Mechanism
The reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) generated from the interaction between sulfuric acid and potassium nitrate attacks the electron-rich positions of the aromatic ring. The directing effects of the existing substituents (fluorine atoms and iodine) influence the regioselectivity of the nitration, leading predominantly to substitution at the para position relative to the iodine atom.
Transformations and Derivatives
1,3-Difluoro-2-iodo-4-nitrobenzene serves as a versatile intermediate for various chemical transformations, with the reduction of the nitro group being a particularly important reaction.
Reduction to 2,4-Difluoro-3-iodoaniline
The nitro group can be efficiently reduced to form 2,4-difluoro-3-iodoaniline using tin(II) chloride dihydrate in acidic conditions. Several variations of this procedure have been reported with consistently high yields.
Table 2: Reduction Methods for 1,3-Difluoro-2-iodo-4-nitrobenzene
The resulting amine derivative is confirmed by ¹H NMR spectroscopy, with characteristic signals observed in the aromatic region and an amine peak. For the 2,4-difluoro-3-iodoaniline product, the ¹H NMR (DMSO-d₆) shows signals at δ 5.17 (2H, s) for the amino protons and δ 6.76-6.81 (2H, m) for the aromatic protons .
Analytical Characterization
Spectroscopic techniques are essential for the identification and purity assessment of 1,3-Difluoro-2-iodo-4-nitrobenzene and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the proton environment in the molecule. For 1,3-Difluoro-2-iodo-4-nitrobenzene, the ¹H NMR spectrum (400 MHz, DMSO-d₆) shows two characteristic signals: δ 7.37-7.41 (1H, m) and δ 8.28-8.32 (1H, m) . These signals correspond to the two aromatic protons, with their chemical shifts reflecting the electronic effects of the surrounding substituents.
The reduced product, 2,4-difluoro-3-iodoaniline, shows distinct signals in its ¹H NMR spectrum (DMSO-d₆): δ 5.17 (2H, s) for the amino protons and δ 6.76-6.81 (2H, m) for the aromatic protons . The upfield shift of the aromatic protons compared to the nitro compound reflects the electron-donating effect of the amino group.
Related Compounds and Structural Isomers
Several structurally similar compounds to 1,3-Difluoro-2-iodo-4-nitrobenzene have been identified and studied, differing in the position of substituents or the nature of the halogen atoms.
Structural Analogs
Table 3: Structural Analogs of 1,3-Difluoro-2-iodo-4-nitrobenzene
Compound | CAS Number | Similarity | Structure Difference |
---|---|---|---|
1,5-Difluoro-2-iodo-4-nitrobenzene | 148388-74-3 | 1.00 | Positional isomer with fluorine atoms at positions 1 and 5 |
1,3-Difluoro-4-iodo-2-nitrobenzene | 1806368-03-5 | 1.00 | Positional isomer with iodine and nitro groups exchanged |
2-Fluoro-1-iodo-3-nitrobenzene | 1261782-23-3 | 0.98 | Contains only one fluorine atom |
1,5-Diiodo-2-fluoro-3-nitrobenzene | 1806330-94-8 | 0.96 | Contains two iodine atoms and one fluorine atom |
1,4-Difluoro-2-iodo-6-nitrobenzene | 1806273-58-4 | 0.94 | Positional isomer with different arrangement of substituents |
These structural analogs exhibit similar reactivity patterns but may show subtle differences in their physical properties and chemical behavior due to the variations in electronic and steric effects .
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